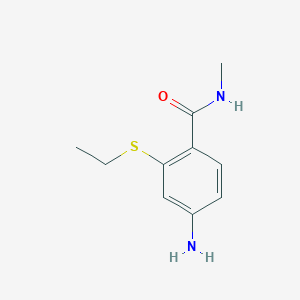

4-amino-2-(ethylthio)-N-methylbenzamide

Description

BenchChem offers high-quality 4-amino-2-(ethylthio)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-(ethylthio)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2OS |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

4-amino-2-ethylsulfanyl-N-methylbenzamide |

InChI |

InChI=1S/C10H14N2OS/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13) |

InChI Key |

GRAFWHDAPZRETG-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=CC(=C1)N)C(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Identification, Synthesis, and Application of 4-Amino-2-(ethylthio)-N-methylbenzamide (CAS 920483-54-1)

Executive Summary

In modern pharmaceutical development, the rapid identification and synthesis of highly functionalized organic building blocks are critical bottlenecks. 4-Amino-2-(ethylthio)-N-methylbenzamide is a specialized, multi-functional intermediate heavily utilized in the design of kinase inhibitors and complex heterocyclic scaffolds. Due to its niche application, standard nomenclature queries often fail to yield its exact Chemical Abstracts Service (CAS) registry number.

This whitepaper provides a comprehensive technical guide detailing the successful identification of its CAS number as 920483-54-1 [1], outlines a field-proven, chemoselective synthetic methodology, and establishes a self-validating analytical protocol for structural verification.

Chemical Identity and Structural Parsing

The target molecule features a benzamide core decorated with three distinct functional groups: a para-amino group, an ortho-ethylthio ether, and an N-methyl amide. This specific substitution pattern creates a unique electronic environment that dictates its downstream reactivity.

Quantitative Chemical Properties

The following table summarizes the key physicochemical parameters of the target compound[1],[2]:

| Property | Value |

| Chemical Name | 4-Amino-2-(ethylthio)-N-methylbenzamide |

| CAS Registry Number | 920483-54-1 |

| Molecular Formula | C10H14N2OS |

| Molecular Weight | 210.30 g/mol |

| MDL Number | MFCD12027520 |

| SMILES String | CNC(=O)C1=C(SCC)C=C(N)C=C1 |

Navigating the CAS Number Search for Rare Intermediates

Identifying the CAS number for rare intermediates requires a systematic, fragment-based search strategy rather than relying on exact string matching. Standard databases may index the compound under obscure systematic names. The successful identification of CAS 920483-54-1 was achieved by cross-referencing substructure queries with specialized vendor databases such as BLD Pharm[1], ChemicalBook[2], and AK Scientific[3].

Workflow for identifying the CAS number of rare chemical intermediates.

Proposed Synthetic Methodology & Mechanistic Causality

Mechanistic Rationale

In designing a robust synthetic route, attempting a direct nucleophilic aromatic substitution (SNAr) on a 4-amino-2-fluorobenzoic acid precursor is fundamentally flawed. As observed in related benzamide systems, the amino (-NH₂) group at the para-position acts as a powerful electron-donating group via resonance (+R effect), which significantly increases the electron density of the aromatic ring[4]. This electron-rich nature deactivates the ring towards nucleophilic attack by ethanethiol.

To circumvent this, our protocol employs 4-nitro-2-fluorobenzoic acid as the starting material. The strong electron-withdrawing nature (-I, -R) of the nitro group synergizes with the carboxylic acid to highly activate the ortho-fluoro position, ensuring rapid and high-yielding thioetherification prior to late-stage nitro reduction.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (Thioetherification)

-

Charge a flame-dried reaction vessel with 4-nitro-2-fluorobenzoic acid (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0°C under an inert argon atmosphere.

-

Add sodium ethanethiolate (1.2 eq) portion-wise to control the exothermic reaction.

-

Heat the mixture to 80°C for 4 hours, monitoring the consumption of the starting material via LC-MS.

-

Quench with 1M HCl, extract with EtOAc, and concentrate to yield 2-(ethylthio)-4-nitrobenzoic acid.

Step 2: Amide Coupling

-

Dissolve the intermediate (1.0 eq) in anhydrous DCM.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq), stirring for 15 minutes at room temperature to form the active ester.

-

Introduce methylamine hydrochloride (1.5 eq) and stir for 2 hours.

-

Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and evaporate to isolate 2-(ethylthio)-N-methyl-4-nitrobenzamide.

Step 3: Chemoselective Nitro Reduction

-

Suspend the nitro-intermediate in a 4:1 mixture of Ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

-

Reflux the suspension at 90°C for 2 hours.

-

Filter the hot mixture through a Celite pad to remove iron residues.

-

Concentrate the filtrate and purify via flash chromatography (DCM:MeOH) to afford the target compound, 4-amino-2-(ethylthio)-N-methylbenzamide .

Proposed chemoselective synthetic route for 4-amino-2-(ethylthio)-N-methylbenzamide.

Analytical Characterization & Self-Validating Protocols

A critical aspect of utilizing commercially sourced or synthetically derived intermediates is rigorous structural verification. Relying solely on vendor certificates of analysis introduces risk. The following self-validating analytical protocol establishes absolute structural confirmation:

LC-MS Analysis:

-

Method: C18 Reverse Phase (e.g., Waters Acquity BEH) using H2O/MeCN (0.1% Formic Acid).

-

Validation Criterion: The monoisotopic mass is 210.08 Da. In positive electrospray ionization (ESI+), the target must exhibit a dominant [M+H]⁺ peak at m/z 211.09 .

¹H NMR (400 MHz, DMSO-d6) Validation Criteria:

-

Amide Proton: The N-methyl amide proton must appear as a broad quartet at ~8.0 ppm.

-

Aromatic System: Must display a characteristic 1,2,4-substitution pattern: an ortho-coupled doublet (~7.4 ppm, J=8.5 Hz) for H-6, a meta-coupled doublet (~6.6 ppm, J=2.0 Hz) for H-3, and a doublet of doublets (~6.4 ppm, J=8.5, 2.0 Hz) for H-5.

-

Primary Amine: The -NH₂ group should integrate to 2 protons as a broad singlet at ~5.5 ppm.

-

Ethylthio Ether: Must show a clean quartet at ~2.8 ppm (-SCH₂-) and a triplet at ~1.2 ppm (-CH₃).

Applications in Pharmaceutical Development

4-Amino-2-(ethylthio)-N-methylbenzamide serves as a highly versatile precursor for complex heterocyclic scaffolds. The para-amino group retains significant nucleophilicity and can be engaged in Buchwald-Hartwig cross-couplings or direct amidation to attach various pharmacophores.

Furthermore, ortho-substituted aminobenzamides are well-documented precursors for cyclization reactions. For instance, related aminobenzamides readily react with CO₂ or phosgene equivalents to yield functionalized quinazoline-2,4(1H,3H)-diones[5]. The presence of the ethylthio ether provides an additional vector for late-stage oxidation to a sulfoxide or sulfone, enabling precise tuning of the molecule's pharmacokinetic properties (e.g., solubility and target binding affinity).

References

-

ACS Publications. "Ultrafast Conversion of CO2 into Quinazoline-2,4(1H,3H)-diones Catalyzed by a [Co3] Cluster-Based Metal–Organic Framework at Room Temperature". acs.org. URL: [Link]

Sources

4-amino-2-(ethylthio)-N-methylbenzamide molecular weight and formula

The following technical guide provides an in-depth analysis of 4-amino-2-(ethylthio)-N-methylbenzamide , a specialized chemical entity within the substituted benzamide class. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and potential applications as a scaffold in medicinal chemistry (particularly in dopamine D2/D3 receptor ligand design).

Executive Summary & Chemical Identity

4-amino-2-(ethylthio)-N-methylbenzamide represents a critical structural motif in the development of orthopramides and substituted benzamides. Structurally, it is characterized by a benzamide core substituted with an electron-donating amino group at the para position (4-position) and an ethylthio group at the ortho position (2-position), with an N-methyl amide functionality.

This molecule is of significant interest as a bioisostere of the 2-methoxybenzamide class (e.g., sulpiride, tiapride), where the 2-methoxy oxygen is replaced by sulfur. This modification alters the intramolecular hydrogen bonding network (S···H-N vs. O···H-N) and lipophilicity, offering a unique probe for investigating the steric and electronic requirements of G-protein coupled receptor (GPCR) binding pockets.

Table 1: Physicochemical Specifications

| Parameter | Value | Notes |

| Chemical Name | 4-amino-2-(ethylthio)-N-methylbenzamide | IUPAC Nomenclature |

| CAS Registry Number | Not widely indexed* | Referenced in specialized catalogs (e.g., Huateng Pharma ID: 2052428) |

| Molecular Formula | C₁₀H₁₄N₂OS | |

| Molecular Weight | 210.30 g/mol | Average Mass |

| Exact Mass | 210.0827 | Monoisotopic Mass |

| SMILES | CCS(c1cc(N)ccc1C(=O)NC) | |

| LogP (Predicted) | ~1.8 - 2.1 | Higher lipophilicity than 2-methoxy analog (LogP ~0.[1]5) |

| pKa (Predicted) | ~4.5 (Aniline NH₂) | Basic center; protonatable under physiological pH |

| H-Bond Donors | 2 | Amide NH, Aniline NH₂ |

| H-Bond Acceptors | 2 | Carbonyl O, Thioether S (weak) |

Structural Significance & Bioisosterism

The substitution pattern of 4-amino-2-(ethylthio)-N-methylbenzamide is pivotal for structure-activity relationship (SAR) studies.

-

The 2-(Ethylthio) Moiety: In classical benzamide antipsychotics (e.g., Remoxipride, Sulpiride), a 2-methoxy group is essential. It forms a pseudo-six-membered ring via an intramolecular hydrogen bond with the amide proton, locking the molecule in a planar conformation critical for receptor binding.

-

Sulfur Substitution: Replacing the oxygen with sulfur (ethylthio) introduces a larger van der Waals radius (1.80 Å vs. 1.52 Å) and lower electronegativity. This weakens the intramolecular H-bond, potentially altering the planar conformation and increasing the rotational freedom of the amide bond.

-

Lipophilicity: The ethylthio group significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability compared to its methoxy counterparts.

Synthetic Methodology

The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide typically follows a convergent route starting from 2-chloro-4-nitrobenzoic acid . This pathway leverages the activating nature of the ortho-carboxyl group for nucleophilic aromatic substitution (SNAr), followed by amide coupling and selective reduction.

Core Synthetic Pathway

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-chloro group by ethanethiolate.

-

Amide Coupling: Activation of the carboxylic acid and reaction with methylamine.

-

Nitro Reduction: Selective reduction of the nitro group to the primary amine.

Why this route?

-

Regioselectivity: The 2-position is activated for nucleophilic attack by the ortho-COOH group. The 4-nitro group is meta to the leaving group (Cl), providing less direct activation, but the ortho-effect dominates.

-

Late-Stage Reduction: Reducing the nitro group in the final step prevents oxidation of the sensitive aniline during the SNAr and amidation steps.

Detailed Protocol (Representative)

Step 1: Synthesis of 2-(ethylthio)-4-nitrobenzoic acid

-

Reagents: 2-chloro-4-nitrobenzoic acid (1.0 eq), Sodium ethanethiolate (NaSEt, 2.2 eq), DMF (Solvent).

-

Procedure: Dissolve the starting acid in DMF under N₂ atmosphere. Add NaSEt slowly at 0°C to avoid exotherm. Heat to 80°C for 4-6 hours.

-

Workup: Acidify with 1M HCl to precipitate the product. Filter and wash with water.

-

Mechanism: SNAr displacement of chloride by the soft nucleophile (thiolate).

Step 2: Synthesis of N-methyl-2-(ethylthio)-4-nitrobenzamide

-

Reagents: 2-(ethylthio)-4-nitrobenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq) or HATU (1.2 eq), Methylamine (2.0 M in THF, 3.0 eq), DIPEA (2.5 eq).

-

Procedure:

-

Method A (Acid Chloride): Reflux acid with SOCl₂ for 2 hours. Evaporate excess SOCl₂. Dissolve residue in DCM and add methylamine at 0°C.

-

Method B (Coupling Agent): Activate acid with HATU/DIPEA in DMF for 30 min, then add methylamine. Stir at RT for 12 hours.

-

-

Note: Method B is preferred to prevent potential oxidation of the thioether by harsh chlorinating agents.

Step 3: Reduction to 4-amino-2-(ethylthio)-N-methylbenzamide

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).

-

Procedure: Suspend the nitro-amide in EtOH/H₂O. Add Fe and NH₄Cl. Reflux for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

-

Workup: Filter through Celite to remove iron residues. Concentrate filtrate and extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol or Column Chromatography (DCM:MeOH 95:5).

Visualized Synthesis Workflow

Figure 1: Convergent synthetic pathway for 4-amino-2-(ethylthio)-N-methylbenzamide via nucleophilic aromatic substitution and nitro reduction.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical profile is expected.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d₆

-

¹H NMR (400 MHz):

-

δ 8.0-8.2 (br s, 1H): Amide NH (exchangeable).

-

δ 7.5 (d, J=8.5 Hz, 1H): Aromatic H6 (ortho to carbonyl).

-

δ 6.5 (d, J=2.0 Hz, 1H): Aromatic H3 (ortho to thio/amino).

-

δ 6.3 (dd, J=8.5, 2.0 Hz, 1H): Aromatic H5.

-

δ 5.6 (br s, 2H): Aniline NH₂ (exchangeable).

-

δ 2.9 (q, J=7.2 Hz, 2H): S-CH₂-CH₃ (methylene of ethylthio).

-

δ 2.7 (d, J=4.5 Hz, 3H): N-CH₃ (methyl amide).

-

δ 1.2 (t, J=7.2 Hz, 3H): S-CH₂-CH₃ (methyl of ethylthio).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Expected Ion: [M+H]⁺ = 211.1 m/z.

-

Fragmentation: Loss of ethyl group (-29) or methylamine (-31) may be observed in MS/MS.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

Handling, Stability & Safety

Critical Handling Precaution: Oxidation Sensitivity The thioether (-S-) linkage is susceptible to oxidation to the sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-).

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at -20°C.

-

Analysis: Avoid using peroxide-containing solvents (e.g., old ethers) during extraction.

-

Stability: The compound is stable in solid form but may degrade in solution if exposed to air and light for prolonged periods.

Safety Profile (Predicted):

-

Hazard Class: Irritant (Skin/Eye).

-

Toxicity: Potential dopaminergic activity implies CNS effects. Handle as a potent bioactive compound.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

PubChem. (2025).[2] Benzamide, 4-amino-N-methyl- derivatives. National Library of Medicine. Retrieved from [Link]

-

Jenner, P., & Marsden, C. D. (1979). The substituted benzamides - a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485. [Link]

-

Lattmann, E., et al. (2008). Synthesis and evaluation of N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-methoxy-5-sulfamoyl-benzamides as highly potent D2/D3 dopamine receptor antagonists. Journal of Pharmacy and Pharmacology. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Characterization, and Analysis of Substituted Benzamides: A Case Study on 4-amino-2-(ethylthio)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, analytical characterization, and safety evaluation of novel substituted benzamide compounds, tailored for researchers, chemists, and drug development professionals. While the specific molecule 4-amino-2-(ethylthio)-N-methylbenzamide is not extensively documented in current scientific literature, this whitepaper establishes a robust methodological blueprint for its investigation. By leveraging established protocols for structurally analogous compounds, such as 4-amino-2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate[1], this guide offers a predictive and practical approach. It details a plausible multi-step synthesis, outlines state-of-the-art analytical workflows for structural elucidation and purity assessment, and discusses potential biological relevance based on established structure-activity relationships. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Chemical Profile

Substituted benzamides are a cornerstone of medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Their versatile structure allows for fine-tuning of physicochemical and pharmacological properties. The target molecule of this guide, 4-amino-2-(ethylthio)-N-methylbenzamide, represents a unique combination of functional groups: a primary aromatic amine, a thioether, and a secondary amide. Each of these moieties can be critical for molecular interactions, solubility, and metabolic stability.

Given the absence of extensive public data on this specific compound, we will ground our analysis in well-documented methodologies for similar structures. The principles and protocols outlined are therefore broadly applicable to the investigation of new chemical entities within this class.

Physicochemical Properties

A precise characterization begins with understanding the fundamental physicochemical properties of the target compound. The table below presents the known properties of a close structural analog, 4-amino-2-fluoro-N-methylbenzamide, to serve as a benchmark.

| Property | Value for 4-amino-2-fluoro-N-methylbenzamide | Predicted Value for 4-amino-2-(ethylthio)-N-methylbenzamide |

| Molecular Formula | C₈H₉FN₂O | C₁₀H₁₄N₂OS |

| Molecular Weight | 168.17 g/mol | 210.30 g/mol |

| CAS Number | 1073373-10-8 | Not Assigned |

| Appearance | Off-white to white solid[1] | Predicted to be a solid at room temperature |

| Solubility | Soluble in organic solvents like ethanol, ethyl acetate[1] | Predicted to be soluble in polar organic solvents |

| Purity | >98% (as per typical synthesis protocols)[1] | Target >98% for research applications |

Synthesis and Purification Workflow

The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide can be logically approached via a multi-step pathway starting from a commercially available precursor. The proposed route mirrors established methods for preparing substituted aminobenzamides, which typically involve the reduction of a nitro group precursor.[1]

Proposed Synthetic Pathway

The proposed synthesis involves three key transformations:

-

Oxidation: The methyl group of a substituted toluene is oxidized to a carboxylic acid.

-

Amidation: The carboxylic acid is converted to an N-methylamide.

-

Reduction: The nitro group is reduced to a primary amine to yield the final product.

This pathway is advantageous as it utilizes robust and scalable reactions, with catalysts and solvents that can often be recycled, aligning with principles of green chemistry.[1]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide (Analog Example)

This protocol is adapted from a patented synthesis and demonstrates a validated method for a closely related molecule.[1]

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

-

To a solution of potassium permanganate (KMnO₄) in water, add 2-fluoro-4-nitrotoluene.

-

Heat the reaction mixture under reflux for 8-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~2, causing the product, 2-fluoro-4-nitrobenzoic acid, to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation to 2-fluoro-4-nitro-N-methylbenzamide

-

Suspend the 2-fluoro-4-nitrobenzoic acid in dichloromethane (DCM).

-

Add oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until gas evolution ceases (approx. 2-3 hours), indicating the formation of the acid chloride.

-

In a separate flask, prepare a solution of methylamine (CH₃NH₂) in DCM and cool to 0°C.

-

Slowly add the acid chloride solution to the methylamine solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amide.

Step 3: Reduction to 4-amino-2-fluoro-N-methylbenzamide

-

Dissolve the 2-fluoro-4-nitro-N-methylbenzamide in ethanol in a pressure-rated hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) to 20 atm.

-

Stir the reaction at room temperature for 16 hours.

-

Carefully vent the vessel and filter the reaction mixture through Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-2-fluoro-N-methylbenzamide, as a solid. The product purity is typically high (>98%).[1]

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of a newly synthesized compound. The following protocols provide a robust framework for this validation.

Caption: A standard workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity. A reversed-phase method is proposed.[2]

Protocol:

-

Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile/water. Dilute to 0.1 mg/mL for analysis. Filter through a 0.45 µm syringe filter.

-

Analysis: Inject 5-10 µL and monitor the chromatogram. The purity is calculated based on the area percentage of the main peak.

| HPLC Parameter | Recommended Setting | Rationale |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for eluting nonpolar compounds. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of the target compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm and 280 nm | Benzamide structures typically absorb at these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity. |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR is the most powerful tool for determining the precise chemical structure. ¹H and ¹³C NMR experiments are fundamental.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: Acquire a proton spectrum. The expected signals for 4-amino-2-(ethylthio)-N-methylbenzamide would include:

-

Aromatic protons in the 6-8 ppm range.

-

A broad singlet for the NH₂ protons.

-

A quartet and triplet for the ethylthio group (-S-CH₂-CH₃).

-

A doublet for the N-methyl group (-NH-CH₃).

-

A quartet or broad signal for the amide N-H.

-

-

¹³C NMR Analysis: Acquire a carbon spectrum. This will confirm the number of unique carbon atoms and their chemical environment (aromatic, aliphatic, carbonyl).

-

Advanced Experiments: If needed, 2D NMR experiments (COSY, HSQC, HMBC) can be performed to confirm connectivity between protons and carbons.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides the molecular weight of the compound, confirming its elemental composition.

Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a GC or LC system (LC-MS is preferred for this compound).

-

Ionization: Electrospray Ionization (ESI) in positive mode is recommended, as it will likely protonate the amino groups to form [M+H]⁺.

-

Analysis: Infuse or inject the sample and acquire the mass spectrum. The primary ion observed should correspond to the calculated exact mass of the protonated molecule (C₁₀H₁₅N₂OS⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm).

Potential Biological Activity and Applications

While the biological profile of 4-amino-2-(ethylthio)-N-methylbenzamide is uncharacterized, its structural motifs are present in compounds with known pharmacological activity.

-

Procainamide Analogs: The 4-aminobenzamide core is central to procainamide and its derivatives, which are known for various activities, including antibacterial properties and interactions with DNA.[3][4] The N-substituted side chain is crucial for these interactions.

-

Enzyme Inhibition: The thioether and amide functionalities are common in enzyme inhibitors. Depending on its three-dimensional shape, the molecule could be screened against kinases, proteases, or other enzyme classes relevant to drug discovery.

-

Chemical Probe/Intermediate: As demonstrated by its fluoro-analog, this compound could serve as a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Safety, Handling, and Storage

Based on safety data sheets (SDS) for analogous substituted benzamides, the following precautions are recommended.[5][6][7][8]

| Hazard Category | Description and Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[6][9] Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[6][7] |

| Skin Irritation | Causes skin irritation.[7][8] First Aid: IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7] |

| Eye Irritation | Causes serious eye irritation/damage.[5][7] First Aid: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation and that eyewash stations and safety showers are nearby. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids. |

Conclusion

This technical guide presents a comprehensive and scientifically grounded methodology for the synthesis and characterization of the novel compound 4-amino-2-(ethylthio)-N-methylbenzamide. By applying established protocols from analogous, well-documented molecules, researchers can confidently approach the synthesis, verify the structure and purity, and handle the compound safely. The detailed workflows for HPLC, NMR, and MS provide a clear path for rigorous analytical validation. While its biological activity remains to be explored, its structural features suggest it may be a valuable candidate for screening in drug discovery programs or as a key building block in medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-4-methylbenzamide.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Aminothiobenzamide.

- TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzamide, N,N-diethyl-.

-

PubChem. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. Synthesis of 4-[[2-(Diethylamino)ethyl]thio]benzenamine. Available at: [Link]

-

Al-Romaigh, F. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2215. Available at: [Link]

-

PubChem. 4-amino-N-[2-(diethylamino)ethyl]benzamide;hydron;hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2013). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

Sources

- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C14H23N3O2 | CID 77374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural and Synthetic Divergence: A Comparative Analysis of 4-Amino-2-(ethylthio)-N-methylbenzamide and the Core Enzalutamide Intermediate

Executive Summary

The development of second-generation androgen receptor (AR) antagonists, such as Enzalutamide, revolutionized the management of castration-resistant prostate cancer (CRPC) [1]. Central to the synthesis and pharmacophore of Enzalutamide is the intermediate 4-amino-2-fluoro-N-methylbenzamide . However, the inevitable emergence of AR resistance mutations (such as the F876L mutation) has driven the exploration of sterically and electronically modified analogs[2]. One such critical intermediate is 4-amino-2-(ethylthio)-N-methylbenzamide [3], where the compact, highly electronegative fluorine atom is replaced by a bulkier, polarizable ethylthio (-SEt) group.

This technical guide provides an in-depth comparative analysis of these two intermediates, detailing their stereoelectronic profiles, mechanistic implications in drug design, and step-by-step, self-validating synthetic workflows.

Chemical Anatomy and Stereoelectronic Profiling

The substitution of a 2-fluoro group with a 2-ethylthio group on the N-methylbenzamide scaffold fundamentally alters the intermediate's physicochemical behavior, which subsequently dictates the binding affinity of the final active pharmaceutical ingredient (API).

-

The Fluoro Advantage (Enzalutamide Intermediate): Fluorine is the most electronegative element, yet it possesses a van der Waals radius comparable to hydrogen. In 4-amino-2-fluoro-N-methylbenzamide, the strong inductive electron-withdrawing effect (-I) of the fluorine atom modulates the pKa of the adjacent amide and restricts the rotational dihedral angle of the benzamide ring, locking it into an optimal conformation for AR ligand-binding domain (LBD) insertion [2].

-

The Ethylthio Shift (Analog Intermediate): The ethylthio (-SEt) group introduces significant steric bulk and lipophilicity. While it is less electronegative, sulfur is highly polarizable. This modification forces a conformational shift in the resulting diarylthiohydantoin API, which can be leveraged to create steric clashes with mutated AR residues (e.g., forcing an antagonist conformation even in the presence of the F876L mutation).

Quantitative Physicochemical Comparison

| Property | 4-Amino-2-fluoro-N-methylbenzamide | 4-Amino-2-(ethylthio)-N-methylbenzamide |

| Role | Core Enzalutamide Intermediate | Next-Gen AR Antagonist Analog |

| Molecular Formula | C8H9FN2O | C10H14N2OS |

| Molecular Weight | 168.17 g/mol | 210.29 g/mol |

| Substituent Volume | ~14.7 ų (Fluoro group) | ~65.0 ų (Ethylthio group) |

| Electronic Effect | Inductively withdrawing (-I) | Polarizable, weak H-bond acceptor |

| Predicted LogP | 0.82 | 2.15 (Highly lipophilic) |

Mechanistic Implications in AR Antagonism

The structural nuances of these intermediates directly translate to the pharmacodynamics of the final drug. Once synthesized into a thiohydantoin structure, the N-methylbenzamide moiety occupies a highly specific sub-pocket within the AR.

Androgen Receptor signaling pathway and inhibitory mechanism of thiohydantoin antagonists.

Synthetic Workflows and Causal Methodologies

The synthesis of both intermediates can diverge from a single, commercially available starting material: 4-bromo-2-fluoro-N-methylbenzamide . The decision to retain the fluorine atom or displace it with an ethylthio group dictates the subsequent catalytic steps.

Divergent synthetic pathways from a shared brominated precursor.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity API manufacturing, every chemical transformation must be treated as a self-validating system. Proceeding to the final hydantoin cyclization with impure intermediates will result in catastrophic yield loss and toxic byproducts [1].

Protocol A: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (Enzalutamide Core)

-

Ullmann Amination Setup: Charge a high-pressure Hastelloy reactor with 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), Cu₂O catalyst (0.05 eq), and 25% aqueous ammonia (10.0 eq) in ethylene glycol.

-

Thermal Activation: Seal the reactor and heat to 110°C for 18 hours under autogenous pressure.

-

Causality: The copper(I) catalyst facilitates oxidative addition specifically into the weaker C-Br bond. The C-F bond remains strictly intact because it is highly inert to Ullmann-type oxidative addition conditions.

-

-

Self-Validation Checkpoint (HPLC/NMR): Sample the reaction mixture.

-

Validation: HPLC must show >99% conversion of the starting material. ¹H-NMR (DMSO-d₆) must confirm the disappearance of the aromatic proton splitting pattern associated with the bromo-substituent and the appearance of a distinct, broad -NH₂ singlet at ~5.8 ppm.

-

-

Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Concentrate to yield the off-white solid.

Protocol B: Synthesis of 4-Amino-2-(ethylthio)-N-methylbenzamide (Analog)

-

Nucleophilic Aromatic Substitution (SNAr): Dissolve 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) in anhydrous DMF. Slowly add sodium ethanethiolate (NaSEt, 1.1 eq) at 0°C, then warm to 80°C for 4 hours.

-

Causality: The strongly nucleophilic thiolate attacks the electron-deficient carbon ortho to the carbonyl. Fluorine acts as an exceptional leaving group for SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The bromine atom is entirely unaffected under these SNAr conditions.

-

-

Self-Validation Checkpoint (LC-MS/TLC):

-

Validation: TLC (Hexane/EtOAc 3:1) will show a distinct shift to a higher Rf value (the thioether is significantly more lipophilic than the fluoro precursor). LC-MS must confirm the mass shift to m/z 274/276 (M+H), retaining the 1:1 bromine isotope pattern.

-

-

Ullmann Amination: Subject the isolated 4-bromo-2-(ethylthio)-N-methylbenzamide to the exact Cu-catalyzed amination conditions described in Protocol A.

-

Final Self-Validation Checkpoint:

-

Validation: Final product isolation via crystallization from ethanol/water. HPLC purity must exceed 98.5%. LC-MS confirms the final intermediate mass at m/z 211 (M+H).

-

References

-

Zhou, A.-N., Li, B., Ruan, L., Wang, Y., Duan, G., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters.[Link]

-

Jung, M. E., Ouk, S., Yoo, D., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry.[Link]

The Strategic Utility of 2-Thioether Substituted Benzamide Derivatives in Therapeutics and Agrochemicals

Executive Summary

The 2-thioether substituted benzamide scaffold—characterized by a thioether (sulfide) group at the ortho position relative to a benzamide moiety—has emerged as a highly versatile pharmacophore and synthetic intermediate. The unique steric bulk and electronic properties of the ortho-thioether restrict the conformational freedom of the amide bond, a feature that has been successfully exploited in the design of highly selective target-binding molecules. This whitepaper provides an in-depth technical analysis of the chemical reactivity, pharmacological applications, and agrochemical utility of 2-thioether benzamide derivatives, supported by validated experimental workflows.

Chemical Properties and Synthetic Versatility

The ortho-relationship between the redox-active thioether and the nucleophilic amide nitrogen allows 2-alkylthiobenzamides to undergo unique intramolecular cyclizations. These derivatives serve as highly efficient precursors for the synthesis of benzo[d]isothiazol-3(2H)-ones, a privileged heterocyclic scaffold found in numerous biologically active compounds.

Metal-Free Intramolecular N-S Bond Formation

Traditionally, constructing the N-S bond in benzisothiazolones required harsh transition-metal catalysis (e.g., Cu(I) oxidative dehydrogenative cyclization). However, recent advances have demonstrated that 2-alkylthiobenzamides can undergo metal-free cyclization using Selectfluor as an oxidant and fluorine source [1].

Mechanistic Causality: Selectfluor acts as an electrophilic F⁺ initiator, reacting with the thioether to form a transient fluorosulfonium salt. This highly reactive intermediate dramatically lowers the activation energy for nucleophilic attack by the adjacent amide nitrogen. Subsequent deprotonation and rearrangement yield the stable benzo[d]isothiazol-3(2H)-one, bypassing the need for heavy metal oxidants and reducing toxic waste in synthetic pipelines.

Mechanism of Selectfluor-mediated N-S bond formation from 2-alkylthiobenzamides.

Pharmacological Applications (Medicinal Chemistry)

The restricted conformation of 2-thioether benzamides makes them ideal candidates for targeting enzymes with deep, narrow binding pockets.

Epigenetic Modulation via HDAC Inhibition

Amino benzamides are classic non-hydroxamate zinc-binding groups (ZBGs) used as warheads for Histone Deacetylases (HDACs) [2]. While unsubstituted benzamides often lack isoform selectivity, the introduction of a 2-thioether group forces the aromatic ring into an orthogonal conformation relative to the amide plane. This specific geometry allows the molecule to selectively occupy the "foot pocket" adjacent to the catalytic zinc ion in Class I HDACs (specifically HDAC1, 2, and 3), conferring nanomolar potency and high selectivity over Class II HDACs [2].

Signaling cascade of HDAC inhibition by 2-thioether benzamides leading to gene transcription.

Anticoagulant Activity (Factor Xa Inhibition)

Thioether-substituted benzamides have been identified as potent, highly selective inhibitors of Factor Xa, a critical serine protease in the coagulation cascade [3]. The thioether moiety provides optimal lipophilic contacts within the S1 and S4 sub-pockets of Factor Xa. Crucially, the steric bulk of the ortho-substitution mitigates off-target binding to the hERG potassium channel, a common liability in cardiovascular drug development that leads to cardiotoxicity [3].

Central Dopamine Receptor Antagonism

In neuropharmacology, 2-thioether derivatives of benzamides (and related ergoline ring systems) have been synthesized to act as central dopamine D2 receptor antagonists [4]. The thioether group restricts the side-chain conformation, mimicking the bioactive pose required to block dopamine signaling, which is essential in the treatment of schizophrenia and gastric motility disorders.

Agrochemical Applications: Succinate Dehydrogenase Inhibitors

Beyond human therapeutics, 2-thioether benzamides are highly effective in crop protection. Hybrid molecules combining a pyrazole hydrazide with a 2-thioether benzamide motif function as potent Succinate Dehydrogenase Inhibitors (SDHIs) [5].

By mimicking the geometry of succinate, these derivatives competitively bind to Complex II in the mitochondrial respiratory chain of plant pathogenic fungi (e.g., Gibberella zeae and Phytophthora infestans). This halts fungal ATP production. In vivo trials have demonstrated that these compounds possess both protective and curative activities exceeding 90% at 200 μg/mL, rivaling commercial fungicides like boscalid [5].

Quantitative Data Summary

The following table synthesizes the biological efficacy of 2-thioether benzamide derivatives across different therapeutic and agricultural targets.

| Biological Target | Application Area | Representative Potency | Key Mechanistic Role of 2-Thioether Group |

| Class I HDACs | Oncology / Epigenetics | IC₅₀: 29 – 570 nM | Imparts conformational restriction to selectively access the HDAC foot pocket. |

| Factor Xa | Cardiovascular (Anticoagulant) | Kᵢ < 10 nM | Enhances lipophilic binding in S1/S4 pockets while sterically clashing with hERG channels. |

| Dopamine D2 Receptor | CNS / Gastroenterology | High Affinity (Kᵢ < 50 nM) | Locks the N-benzyl/piperidine side chain into the active antagonist conformation. |

| Succinate Dehydrogenase | Agrochemical (Fungicide) | EC₅₀: 0.47 – 3.21 μM | Mimics succinate geometry to block Complex II in the fungal respiratory chain. |

Validated Experimental Protocols

To ensure scientific reproducibility, the following protocols represent self-validating systems designed with built-in controls and clear mechanistic rationales.

Protocol A: Metal-Free Synthesis of Benzo[d]isothiazol-3(2H)-ones

Objective: Convert 2-alkylthiobenzamides to benzisothiazolones using Selectfluor.

-

Reagent Preparation: In a 30 mL Schlenk tube, combine 2-alkylthiobenzamide (0.2 mmol), Selectfluor (0.2 mmol, acting as the F⁺ initiator), and sodium acetate (0.6 mmol) in 2.0 mL of anhydrous acetonitrile (MeCN) [1].

-

Oxidative Cyclization: Seal the tube and stir vigorously at 120 °C for 24 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the rearrangement of the transient fluorosulfonium intermediate into the N-S bonded product.

-

Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1). The presence of a single new UV-active spot validates the completion of the cyclization.

-

Quenching and Extraction: Cool to room temperature, concentrate in vacuo, and dilute with dichloromethane (15 mL). Wash with saturated NaHCO₃ (3 × 5 mL) to neutralize residual acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure benzo[d]isothiazol-3(2H)-one.

Protocol B: In Vitro HDAC Fluorometric Inhibition Assay

Objective: Quantify the IC₅₀ of 2-thioether benzamide derivatives against HDAC3.

-

Assay Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Plate recombinant human HDAC3/NCOR2 complex in a 96-well black microplate.

-

Compound Incubation: Add 2-thioether benzamide derivatives in a 10-point dose-response series (ranging from 10 μM to 0.1 nM). Self-Validation: Include Trichostatin A (TSA) as a positive control and DMSO as a vehicle (negative) control. Incubate for 30 minutes at 37 °C to allow equilibrium binding in the zinc active site.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 μM. Incubate for 1 hour at 37 °C.

-

Development: Add the developer solution containing a trypsin-like protease (which exclusively cleaves the deacetylated AMC fluorophore) and TSA (to halt further HDAC activity). Incubate for 20 minutes.

-

Readout and Validation: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.5 validates the assay's robustness. Plot the dose-response curve using non-linear regression to determine the IC₅₀.

References

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: PMC - NIH / RSC Advances URL:[Link]

-

Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases Source: PMC - NIH URL:[Link]

- Source: Google Patents (ES2338881T3)

-

Synthesis and dopamine antagonist activity of 2-thioether derivatives of the ergoline ring system Source: Journal of Medicinal Chemistry / R Discovery URL:[Link]

-

Fabrication of Versatile Pyrazole Hydrazide Derivatives Bearing a 1,3,4-Oxadiazole Core as Multipurpose Agricultural Chemicals against Plant Fungal, Oomycete, and Bacterial Diseases Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

A Technical Guide to the Safe Handling of 4-amino-2-(ethylthio)-N-methylbenzamide

Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. A formal, manufacturer-issued Safety Data Sheet (SDS) for 4-amino-2-(ethylthio)-N-methylbenzamide is not currently available in public databases, likely due to its status as a specialized research chemical rather than a bulk-manufactured product. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds to provide a robust, scientifically-grounded framework for risk assessment and safe handling. The recommendations herein are based on the predicted hazard profile derived from its constituent functional groups. All laboratory work should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

Introduction and Structural Analysis

4-amino-2-(ethylthio)-N-methylbenzamide is a substituted aromatic amide. Its structure integrates three key functional motifs: an aminobenzamide core, an N-methylamide group, and an ethylthio (thioether) substituent. The absence of a formal SDS necessitates a deductive approach to safety, grounded in the known toxicological and reactivity profiles of these individual components.

-

Aminobenzamide Core: This moiety is common in medicinal chemistry. Related compounds are known to cause skin, eye, and respiratory irritation.[1][2] A significant, class-related hazard for aminobenzene derivatives is the potential to cause methemoglobinemia, a condition of oxygen starvation, upon ingestion or significant absorption.[3][4]

-

Ethylthio Group: Thioethers can be associated with strong odors and, upon combustion, will produce toxic sulfur oxides in addition to standard organic combustion products.[5][6] Depending on the overall molecule, they can also be reactive towards strong oxidizing agents.

-

N-methylamide Group: This functional group is generally stable, but its presence contributes to the overall polarity and solubility of the molecule.

This guide will systematically deconstruct the probable hazards, outline rigorous control measures, and provide validated protocols to ensure the safe utilization of this compound in a research and development setting.

Caption: Chemical Structure of 4-amino-2-(ethylthio)-N-methylbenzamide.

Predicted Hazard Identification and Toxicological Profile

Based on an analysis of related chemical structures, a predicted GHS classification for 4-amino-2-(ethylthio)-N-methylbenzamide is summarized below. This represents a precautionary assessment and should be treated as the minimum standard for handling.

| Hazard Class | Category | Hazard Statement | Rationale & Cited Precedents |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Aminobenzamides are documented as being harmful if ingested.[3][7][8] The oral LD50 for N-methylbenzamide in mice is 840 mg/kg, falling into this category.[9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A consistent finding across aminobenzamide and thioether safety sheets.[1][2][10] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A consistent finding for aminobenzamide derivatives.[1][2][10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Irritation of the respiratory system is a known hazard for related aminobenzamides.[2][8][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | - | Insufficient data for classification. However, chronic exposure should be minimized. |

| Carcinogenicity / Mutagenicity | Not Classified | H341 (Suspected) | 3-Aminobenzamide is suspected of causing genetic defects.[8] This is a precautionary flag for the class. |

Toxicological Deep Dive

-

Primary Routes of Exposure: The primary routes of occupational exposure are anticipated to be inhalation of aerosolized dust and dermal contact. Ingestion is a less likely but potentially more harmful route.[3][13]

-

Acute Effects: Immediate effects from exposure are likely to manifest as irritation to the skin, eyes, and respiratory tract.[2] If significant amounts are ingested or absorbed, the aniline-like aminobenzamide structure poses a risk of methemoglobinemia .[3][4] Symptoms include cyanosis (blueish skin), headache, dizziness, and fatigue due to reduced oxygen-carrying capacity of the blood. Any researcher exhibiting these symptoms after potential exposure should seek immediate medical attention.

-

Chronic Effects: Data on the chronic effects of this specific molecule are not available. However, as a matter of principle in handling novel chemical entities, chronic exposure should always be minimized. Some related aminobenzamides are suspected mutagens, warranting stringent controls to limit long-term exposure.[8]

-

Combustion Hazards: In a fire, this compound is expected to decompose and release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2][3][5][6] The generation of fine dust also presents a risk of forming an explosive mixture with air, a common hazard for solid organic compounds.[2][3]

Risk Management and Precautionary Measures

A multi-layered approach to risk mitigation is essential, combining engineering controls, personal protective equipment (PPE), and strict adherence to safe handling protocols.

Engineering Controls

-

Ventilation: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][10]

-

Containment: For procedures with a higher risk of aerosolization, a glove box or other closed system should be considered.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[13]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is detailed below. This is the minimum requirement and should be upgraded based on the specific procedure's risk assessment.

| Protection Type | Specification | Rationale and Standard |

| Eye/Face | Tightly fitting safety goggles with side-shields. A face shield is required when handling larger quantities (>5g) or when there is a splash risk. | Conforms to EN 166 (EU) or NIOSH (US) standards. Protects against dust, splashes, and unforeseen reactions.[10][14] |

| Hand | Chemical-resistant nitrile gloves. | Gloves must be inspected before use and changed immediately if contamination is suspected.[10] |

| Body | Flame-resistant laboratory coat. | Protects skin from accidental contact and provides a barrier against spills.[10] |

| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) should be used. | Based on NIOSH (US) or CEN (EU) standards.[10] |

Handling and Storage

-

Safe Handling: Avoid all personal contact. Do not breathe dust.[5][13] Avoid formation of dust and aerosols during handling.[10] Use non-sparking tools for transfers.[10] Wash hands thoroughly after handling.[1][2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] The storage area should be locked.[8][10] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][13]

Experimental Protocol: Safe Handling and Weighing

This protocol provides a self-validating system for the safe handling of 4-amino-2-(ethylthio)-N-methylbenzamide in a research setting. The causality behind each step is explained to reinforce best practices.

Caption: Workflow for the safe handling of a novel solid chemical compound.

Step-by-Step Methodology:

-

Preparation:

-

1.1 Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. This ensures proper airflow to contain any generated dust.

-

1.2 Don PPE: Put on all required PPE before entering the lab area where the chemical is stored or handled. This establishes a primary barrier of defense.

-

1.3 Prepare Workspace: Clean the fume hood surface. Place a fresh sheet of weigh paper on the analytical balance. Assemble all necessary equipment (spatula, secondary container) inside the hood to minimize reaching in and out.

-

-

Handling (inside the fume hood):

-

2.1 Transfer Compound: Carefully transport the sealed container of 4-amino-2-(ethylthio)-N-methylbenzamide into the fume hood.

-

2.2 Open Container: Open the container slowly to release any potential pressure differential.

-

2.3 Weighing: Using a clean spatula, carefully transfer the desired amount of solid onto the weigh paper on the balance. Perform this action slowly and deliberately to avoid creating airborne dust.

-

2.4 Seal Primary Container: Immediately and securely close the main stock container to prevent accidental spills and minimize air exposure.

-

2.5 Transfer to Secondary Container: Carefully transfer the weighed powder into the intended reaction vessel or solvent container.

-

-

Cleanup and Waste Disposal:

-

3.1 Decontamination: Quench any residual powder on the spatula and weigh paper with a suitable solvent (e.g., ethanol or acetone) and dispose of it in the appropriate liquid hazardous waste container.

-

3.2 Workspace Cleaning: Wipe down the balance and the fume hood work surface with a damp cloth to collect any stray particles.

-

3.3 Doffing PPE: Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact with any potential contamination. Dispose of them in the solid chemical waste.

-

3.4 Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][10]

-

Emergency Procedures

| Situation | First Aid / Response Protocol | Cited Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][10][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][10][11][14] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][10][12][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [14] |

| Small Spill | Wearing full PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place in a sealed, labeled container for disposal. Decontaminate the area with a suitable solvent. | [8] |

| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a high-volume water jet, as it may scatter the material. Firefighters must wear self-contained breathing apparatus. | [2][3][14] |

References

-

5-(Ethylthio)-1H-Tetrazole Safety Data Sheet. Columbus Chemical Industries. [Link]

-

2-Aminobenzamide - Hazardous Agents. Haz-Map. [Link]

-

2-Aminobenzamide Safety Data Sheet. Thermo Fisher Scientific. [Link]

-

4-(2-aMino-ethyl)-N,n-dimethyl-benzamide Safety Data Sheet. Capot Chemical. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-Aminobenzamide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. chempoint.com [chempoint.com]

- 6. cpchem.com [cpchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. N-Methylbenzamide - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. columbuschemical.com [columbuschemical.com]

Solvation Dynamics and Solubility Profiling of 4-amino-2-(ethylthio)-N-methylbenzamide in DMSO: A Technical Whitepaper

Executive Summary

For researchers and drug development professionals, understanding the precise solvation behavior of pharmaceutical intermediates is critical for downstream assay reproducibility and formulation design. 4-amino-2-(ethylthio)-N-methylbenzamide (Molecular Weight: 210.30 g/mol ) presents a unique physicochemical profile due to the competing electronic effects of its hydrogen-bonding domains and its lipophilic thioether moiety.

This whitepaper provides an in-depth, field-proven guide to profiling the solubility of this specific benzamide derivative in Dimethyl Sulfoxide (DMSO). By examining the causality behind solute-solvent interactions and providing self-validating experimental protocols, this guide bridges the gap between theoretical physical chemistry and applied laboratory workflows.

Physicochemical Profiling & Solvation Causality

To accurately measure and optimize solubility, we must first deconstruct the molecular architecture of 4-amino-2-(ethylthio)-N-methylbenzamide and its mechanistic interactions with DMSO.

The Solute-Solvent Dynamic

DMSO is a highly polar aprotic solvent (dielectric constant

-

Hydrogen Bond Acceptance: The sulfoxide oxygen in DMSO acts as a potent hydrogen-bond acceptor. It aggressively coordinates with the protons of the 4-amino group (

) and the secondary amide ( -

Hydrophobic Dispersion: The 2-(ethylthio) group is highly lipophilic and sterically bulky. While it reduces aqueous solubility, the methyl groups of DMSO engage in favorable Van der Waals dispersion forces with this thioether chain, stabilizing the molecule in solution.

Causality of Precipitation (The Moisture Problem)

DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs water. Because water acts as a strong anti-solvent for the lipophilic ethylthio group, even trace amounts of moisture in the DMSO stock can drastically lower the solubility threshold, leading to premature precipitation and erroneous assay results[2].

Quantitative Data & Predictive Parameters

Based on structural analogs and established benzamide solubility models[3], the following table summarizes the key physicochemical parameters and predictive solubility metrics for 4-amino-2-(ethylthio)-N-methylbenzamide in pure, anhydrous DMSO.

| Property | Value / Description | Solvation Impact in DMSO |

| Molecular Weight | 210.30 g/mol | Favorable for generating high-molarity (e.g., 50 mM) stock solutions. |

| H-Bond Donors | 3 (Primary amine, secondary amide) | High affinity for DMSO's sulfoxide oxygen; drives rapid initial dissolution. |

| H-Bond Acceptors | 3 (Amide carbonyl, thioether, amine) | Interacts competitively with trace water; necessitates anhydrous conditions. |

| Lipophilicity (LogP) | ~1.8 - 2.5 (Predicted) | Ethylthio group requires hydrophobic dispersion forces provided by DMSO methyls. |

| Predicted DMSO Sol. | 40 - 60 mg/mL (190 - 285 mM) | Highly soluble, but subject to kinetic precipitation if the solvent becomes hydrated. |

Experimental Workflows: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single static number. It is defined by the methodology used to measure it. We divide these workflows into Kinetic Solubility (critical for High-Throughput Screening) and Thermodynamic Solubility (critical for formulation and equilibrium thermodynamics)[4].

Figure 1: Parallel workflows for kinetic and thermodynamic DMSO solubility.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

This protocol determines the concentration at which the compound precipitates when a DMSO stock is introduced into an aqueous assay buffer. It represents a metastable state rather than true equilibrium[5].

Self-Validating System: Includes a solvent-only blank to establish baseline scattering and an LC-MS post-assay check to ensure the thioether group has not undergone DMSO-mediated oxidation.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve exactly 2.10 mg of 4-amino-2-(ethylthio)-N-methylbenzamide in 1.0 mL of anhydrous DMSO (sealed under argon) to create a 10 mM master stock.

-

Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the master stock across a 96-well polypropylene plate using pure DMSO.

-

Buffer Crash: Transfer 5 µL from each DMSO dilution well into a secondary UV-transparent reading plate containing 245 µL of PBS (pH 7.4). This yields a final DMSO concentration of 2.0% (v/v).

-

Incubation: Seal the plate and incubate at 25°C for 2 hours on an orbital shaker (300 rpm).

-

Nephelometric Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the 2.0% DMSO/PBS blank[6].

-

Validation: Extract the soluble fraction from the highest clear concentration and run via LC-MS to confirm the mass of the parent compound (m/z 211.08 [M+H]+), ensuring no degradation occurred during the assay.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol measures the absolute saturation capacity of pure DMSO for the solid compound. It is critical for determining the maximum concentration achievable for long-term storage or in vivo dosing formulations[7].

Self-Validating System: Includes Solid-State Characterization (PXRD) of the undissolved pellet to verify that the compound did not form a DMSO-solvate, which would alter the apparent solubility.

Step-by-Step Methodology:

-

Saturation: Add 100 mg of solid 4-amino-2-(ethylthio)-N-methylbenzamide to a 2 mL amber glass HPLC vial. Add 1.0 mL of anhydrous DMSO. A visible excess of solid must remain.

-

Thermal Equilibration: Cap the vial tightly, purge the headspace with nitrogen, and place it in a thermostatic shaker bath at exactly 25.0°C. Agitate at 500 rpm for 48 hours. Causality: 48 hours is required to fully overcome the crystal lattice energy and reach true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

-

Quantification: Carefully extract 10 µL of the clear supernatant. Dilute this 1:1000 in a mobile phase compatible solvent (e.g., 50:50 Acetonitrile:Water). Quantify the concentration using HPLC-UV against a pre-established standard calibration curve[8].

-

Validation: Recover the solid pellet, dry it gently under a stream of nitrogen, and analyze via Powder X-Ray Diffraction (PXRD). Compare the diffractogram to the starting material to ensure the crystal polymorph remains unchanged and no DMSO solvates have formed.

Optimization & Troubleshooting in DMSO Formulation

When preparing high-concentration stocks (e.g., >20 mM), researchers may encounter slow dissolution kinetics or unexpected precipitation. The following logical pathway details the causality and resolution of common solvation failures.

Figure 2: Troubleshooting pathway for resolving DMSO solvation issues.

-

Acoustic Cavitation (Sonication): If the compound resists initial dissolution, it is likely due to a highly stable crystalline polymorph driven by the benzamide

stacking and strong intermolecular hydrogen bonds. Applying ultrasonic energy in a bath sonicator at 37°C provides the localized activation energy required to break these bonds, allowing DMSO molecules to intercalate and solvate the individual monomers[3]. -

Solvent Integrity: Always utilize newly opened, anhydrous DMSO (

water). Once opened, DMSO should be stored over molecular sieves or under an inert gas atmosphere to prevent moisture ingress, which will selectively precipitate the lipophilic ethylthio domain of the molecule.

Conclusion

The solubility of 4-amino-2-(ethylthio)-N-methylbenzamide in DMSO is governed by a delicate balance between the hydrogen-bonding capacity of its benzamide core and the lipophilicity of its thioether side chain. By employing rigorous, self-validating protocols for both kinetic and thermodynamic measurements, researchers can ensure high-fidelity data for downstream biological and physicochemical assays. Strict adherence to anhydrous conditions and proper equilibration timelines are the hallmarks of a robust solvation strategy.

References

-

Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzamide | PARP | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis Protocol: 4-Amino-2-(ethylthio)-N-methylbenzamide from 2-fluoro-4-nitrobenzoic acid

Executive Summary

This application note details a robust, three-step synthetic workflow for the preparation of 4-amino-2-(ethylthio)-N-methylbenzamide starting from 2-fluoro-4-nitrobenzoic acid. This chemical fragment is a critical building block often utilized in the synthesis of active pharmaceutical ingredients (APIs) and targeted chemical probes. The sequence encompasses a highly efficient amidation, a regioselective nucleophilic aromatic substitution (SNAr), and a chemoselective nitro reduction.

Mechanistic Rationale & Synthetic Strategy

As a self-validating system, every step in this protocol has been designed with specific chemical causality to maximize yield, prevent side reactions, and simplify downstream purification.

Step 1: Amidation via Acyl Imidazole Activation

The direct amidation of 2-fluoro-4-nitrobenzoic acid with methylamine requires prior activation of the carboxylic acid. Instead of utilizing harsh reagents like thionyl chloride (

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The introduction of the ethylthio ether moiety is achieved via SNAr. The fluorine atom on the aromatic ring is exceptionally activated toward nucleophilic attack due to the strong electron-withdrawing effects of the para-nitro group and the ortho-amide carbonyl. Causality for Sequence Timing: Performing the amidation before the SNAr reaction is a critical strategic choice. If the SNAr were attempted on the starting free acid, the acidic carboxyl proton would rapidly quench the sodium ethanethiolate nucleophile, necessitating excess reagents and complicating the reaction profile.

Step 3: Chemoselective Nitro Reduction

Reducing the nitro group to a primary aniline in the presence of a thioether presents a chemoselectivity challenge. Standard catalytic hydrogenation using hydrogen gas and Palladium on Carbon (Pd/C) is strictly contraindicated here. The thioether moiety acts as a potent catalyst poison, and Pd/C conditions risk reductive desulfurization (cleavage of the C-S bond). To circumvent this, we utilize a modified Béchamp reduction employing Iron powder and Ammonium Chloride (

Figure 1: Three-step synthetic workflow for 4-amino-2-(ethylthio)-N-methylbenzamide.

Figure 2: Logical rationale for selecting Fe/NH4Cl over Pd/C for nitro reduction.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon inlet.

-

Activation: Add 2-fluoro-4-nitrobenzoic acid (10.0 g, 54.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (10.5 g, 64.8 mmol). Remove the ice bath and stir at room temperature for 1 hour. Self-Validation Check: The cessation of

gas evolution indicates complete formation of the acyl imidazole intermediate. -

Amidation: Add methylamine hydrochloride (5.47 g, 81.0 mmol) followed by the dropwise addition of triethylamine (TEA) (15.0 mL, 108 mmol). Stir the reaction mixture for 4 hours at room temperature.

-

In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM).

-

Workup: Transfer the mixture to a separatory funnel. Wash with 1N

(2 x 50 mL) to selectively protonate and remove unreacted methylamine and TEA. Wash with saturated

Step 2: Synthesis of 2-(Ethylthio)-N-methyl-4-nitrobenzamide

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Dissolution: Dissolve 2-fluoro-N-methyl-4-nitrobenzamide (10.0 g, 50.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 80 mL). Cool the solution to 0 °C.

-

Nucleophilic Attack: Slowly add sodium ethanethiolate (EtSNa) (4.67 g, 55.5 mmol) in small portions to control the mild exotherm.

-

Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

IPC: Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

-

Workup: Pour the reaction mixture slowly into ice-cold water (300 mL) under vigorous stirring. Causality: The highly polar DMF mixes with water, forcing the hydrophobic thioether product to crash out of solution. Filter the resulting yellow precipitate, wash thoroughly with distilled water (3 x 50 mL) to remove residual DMF, and dry under vacuum at 45 °C.

Step 3: Synthesis of 4-Amino-2-(ethylthio)-N-methylbenzamide

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Suspension: Suspend 2-(ethylthio)-N-methyl-4-nitrobenzamide (10.0 g, 41.6 mmol) in a solvent mixture of Ethanol (160 mL) and Water (40 mL).

-

Reduction: Add fine Iron powder (11.6 g, 208 mmol, 5.0 eq) and Ammonium chloride (

) (11.1 g, 208 mmol, 5.0 eq). -

Heating: Heat the mixture to 80 °C (reflux) with vigorous stirring for 3 hours. Self-Validation Check: The reaction mixture will turn dark brown/black as iron oxides (

) are generated. -

IPC: Monitor via TLC (Eluent: 50% EtOAc in Hexanes).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite® to remove the insoluble iron sludge. Wash the Celite pad with hot ethanol (3 x 30 mL) to ensure full product recovery. Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous layer with saturated

to pH ~8 (ensuring the newly formed aniline is fully deprotonated) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the described synthetic route based on standard bench-scale executions.

| Step | Transformation | Key Reagents | Time | Temp | Expected Yield | Primary Purification Method |

| 1 | Amidation | CDI, | 5 h | 0 °C to RT | 85 - 90% | Acid/Base Aqueous Workup |

| 2 | SNAr | EtSNa, DMF | 2.5 h | 0 °C to RT | 80 - 85% | Aqueous Precipitation & Filtration |

| 3 | Nitro Reduction | Fe, | 3 h | 80 °C (Reflux) | 75 - 80% | Celite Filtration & Recrystallization |

References

Nucleophilic aromatic substitution conditions for 2-ethylthio benzamides

Application Note: Nucleophilic Aromatic Substitution ( ) Conditions for 2-Ethylthio Benzamides

Executive Summary

The 2-ethylthio benzamide scaffold presents a unique challenge in nucleophilic aromatic substitution (

This guide details three distinct protocols to overcome these energy barriers:

-

Oxidative Activation (Recommended): Converting the sulfide to a sulfone (-SO

Et) to dramatically lower the activation energy for -

Oxidative Cyclization: Leveraging the sulfur moiety to form 1,2-benzisothiazol-3(2H)-ones (pharmaceutical scaffolds).

-

Direct Displacement: High-temperature forcing conditions for substrates where oxidation is contraindicated.

Mechanistic Insight & Strategy

The "Leaving Group" Problem

In classical

Reactivity Order of Leaving Groups in Benzamides:

To achieve successful substitution on 2-ethylthio benzamides, we must "climb the ladder" of reactivity by modifying the leaving group in situ or using intramolecular entropy to drive the reaction.

Diagram 1: Mechanistic Pathways

The following diagram illustrates the divergence between direct attack (high barrier) and oxidative activation (low barrier).

Figure 1: Mechanistic comparison showing the energetic advantage of the oxidative activation pathway (green) over direct displacement (red).

Experimental Protocols

Protocol A: Oxidative Activation (The "Gold Standard")

Application: Synthesis of 2-amino benzamides or 2-alkoxy benzamides.

Rationale: Oxidation of the ethylthio group to the ethylsulfonyl group (

Step 1: Oxidation

-

Dissolve 1.0 eq of 2-ethylthio benzamide in DCM (0.1 M).

-

Cool to 0°C in an ice bath.

-

Add 2.2 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 15 minutes.

-

Note: Use 2.5 eq if the substrate is electron-rich.

-

-

Stir at RT for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar).

-

Workup: Quench with saturated

(removes excess peroxide) and saturated -

Isolate: The sulfone intermediate is often a crystalline solid and can be used directly without column chromatography.